Oxidovanadium(3+) sulfate hydrate
Description
Structure
2D Structure
Properties
CAS No. |
123334-20-3 |
|---|---|
Molecular Formula |
H2O6SV |
Molecular Weight |
181.02 g/mol |
IUPAC Name |
oxovanadium(2+);sulfate;hydrate |
InChI |
InChI=1S/H2O4S.H2O.O.V/c1-5(2,3)4;;;/h(H2,1,2,3,4);1H2;;/q;;;+2/p-2 |
InChI Key |
DKCWBFMZNUOFEM-UHFFFAOYSA-L |
SMILES |
O.[OH-].[O-]S(=O)(=O)[O-].[V] |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].O=[V+2] |
Related CAS |
12439-96-2 16840-96-3 |
Origin of Product |
United States |
Synthesis Methodologies for Oxidovanadium 3+ Sulfate Hydrate
Precursor Selection and Reactant Stoichiometry
The initial choice of vanadium compound is a critical determinant of the synthesis pathway and the final product's characteristics. Vanadium(III) oxide, vanadium(V) oxide, and vanadium(III) chloride are common starting points, each requiring specific stoichiometric considerations to achieve the desired vanadium(III) oxidation state in the sulfate (B86663) form.
Vanadium(III) oxide (V₂O₃) serves as a direct precursor for the synthesis of vanadium(III) sulfate. This pathway is advantageous as the vanadium is already in the desired +3 oxidation state, simplifying the reaction. The process typically involves the reaction of V₂O₃ with sulfuric acid. Industrially produced vanadium(III) oxide is readily available for this purpose google.com. A method has been described where a mixture of vanadium oxides, including V₂O₃, is leached with sulfuric acid to form vanadyl sulfate and solid vanadium(III) oxide, which can then be further processed google.com.
Starting with the more common and stable vanadium(V) oxide (V₂O₅) requires a reduction step to achieve the vanadium(III) state. This is a widely documented approach, utilizing various reducing agents.
A notable and historically significant method involves the reduction of V₂O₅ with elemental sulfur in the presence of concentrated sulfuric acid. wikipedia.org The balanced reaction for this process is: V₂O₅ + S + 3H₂SO₄ → V₂(SO₄)₃ + SO₂ + 3H₂O wikipedia.org
To ensure the complete reduction of V⁵⁺ to V³⁺, a specific molar ratio of sulfur to V₂O₅, typically 3:1, is crucial to minimize residual unreacted vanadium pentoxide.
Another approach is through hydrothermal synthesis. In one such method, a mixture of V₂O₅ and vanadium(III) chloride (VCl₃) is reacted in diluted sulfuric acid at high temperatures and pressures. researchgate.net This method yields blue prismatic crystals of [V₂O₂(SO₄)₂(H₂O)₆] in a 32% yield based on the initial vanadium content. researchgate.net
The following table summarizes key details of V₂O₅ reduction pathways.
Table 1: Vanadium(V) Oxide Reduction Methods
| Reducing Agent | Co-Reactants/Solvents | Key Conditions | Product/Yield | Source(s) |
| Elemental Sulfur (S) | Concentrated H₂SO₄ | Reflux, 3:1 molar ratio of S to V₂O₅ | V₂(SO₄)₃ | wikipedia.org |
| Vanadium(III) Chloride (VCl₃) | Diluted H₂SO₄, 2,5-pyridinedicarboxylic acid | Hydrothermal, 180°C for 68 h | [V₂O₂(SO₄)₂(H₂O)₆], 32% yield | researchgate.net |
| Sodium Borohydride (NaBH₄) | Solid-state reaction, then H₂SO₄ leaching | 300°C under argon | High purity V₂O₃ and vanadyl sulfate solution | google.com |
Vanadium(III) chloride (VCl₃) is another viable precursor for producing vanadium(III) sulfate species. wikipedia.org VCl₃ is soluble in acidic aqueous solutions, where it can be used to prepare electrolytes for applications like vanadium redox flow batteries. wikipedia.org In these mixed chloride-sulfate solutions, the V(III) ion can form complexes with the sulfate anions. researchgate.net
As mentioned previously, VCl₃ can also be used in conjunction with V₂O₅ in a hydrothermal process to synthesize a crystalline oxidovanadium(IV) sulfate hydrate (B1144303), demonstrating its role as a key reactant in forming sulfate-coordinated vanadium complexes. researchgate.net
Reaction Conditions and Optimization
Beyond the selection of precursors, the precise control of reaction conditions is paramount for the successful synthesis of oxidovanadium(3+) sulfate hydrate. The concentration of sulfuric acid and the temperature profile of the reaction are two of the most critical parameters to optimize.
The concentration of sulfuric acid (H₂SO₄) plays a multifaceted role in the synthesis, influencing reactant solubility, reaction kinetics, and the stability of the final product.
High Concentrations: Highly concentrated sulfuric acid (e.g., 98%) is effective in dissolving vanadium(V) oxide to prepare precursor solutions like dioxovanadium(V) sulfate. acs.org In many chemical syntheses, concentrated H₂SO₄ acts as a dehydrating agent and can shift reaction equilibria. alliancechemical.comwikipedia.org
Controlled Concentrations: Regulation of sulfuric acid concentration is critical to control the excess of sulfate ions (SO₄²⁻) in the final product.
Influence on Redox Behavior: Studies on vanadyl solutions have shown that H₂SO₄ concentration significantly impacts the electrochemical behavior of vanadium ions. The oxidation of VO²⁺ to VO₂⁺ is quasi-reversible at high H₂SO₄ concentrations (>5 mol/L) but approaches an irreversible reaction at lower concentrations. mdpi.comresearchgate.net This highlights the acid's role in facilitating the electrochemical steps of the reaction. mdpi.comresearchgate.net
Temperature control is essential for managing reaction rates, ensuring the desired phase is formed, and preventing thermal decomposition of the product.
V₂O₅ Reduction with Sulfur: This reaction is typically carried out under reflux conditions at temperatures between 100–120°C. This range is considered optimal for promoting the oxidation of sulfur while avoiding the decomposition of the resulting vanadium(III) sulfate.
Hydrothermal Synthesis: The hydrothermal reaction involving V₂O₅ and VCl₃ requires a significantly higher temperature of 180°C, maintained for an extended period (68 hours), to drive the reaction to completion. researchgate.net
V₂O₅ Dissolution: The dissolution of V₂O₅ in concentrated sulfuric acid is an endothermic process, often requiring heating to around 360 K (87°C) to ensure all the oxide reacts. acs.org
Product Stability: It is important to note that vanadium(III) sulfate is thermally sensitive. When heated in a vacuum at or just below 410°C, it decomposes into vanadyl sulfate (VOSO₄) and sulfur dioxide (SO₂). wikipedia.org
The following table provides a summary of the temperature conditions for various synthesis methods.
Table 2: Temperature Regimes in this compound Synthesis
| Synthesis Method | Precursors | Temperature | Purpose | Source(s) |
| Sulfur Reduction | V₂O₅, S, H₂SO₄ | 100–120°C (Reflux) | Optimize reaction rate, prevent product decomposition | |
| Hydrothermal Synthesis | V₂O₅, VCl₃, H₂SO₄ | 180°C | Drive hydrothermal reaction | researchgate.net |
| Oxide Dissolution | V₂O₅, concentrated H₂SO₄ | 360 K (87°C) | Dissolve precursor | acs.org |
| Thermal Decomposition | V₂(SO₄)₃ | ~410°C (in vacuum) | Decomposition to VOSO₄ and SO₂ | wikipedia.org |
Atmospheric Control (e.g., Inert Atmosphere Requirements)
Vanadium(III) compounds are susceptible to oxidation, particularly in the presence of moisture and atmospheric oxygen. While anhydrous Vanadium(III) sulfate is a pale yellow solid that shows stability in dry air, its hydrated form is more reactive. wikipedia.org Upon exposure to moist air over extended periods, it can convert to a green hydrated form, indicating a change in its coordination or oxidation state. wikipedia.org
In solution, the hexaaquavanadium(III) ion, [V(H₂O)₆]³⁺, is prone to oxidation. Therefore, syntheses are often conducted under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of V(III) to V(IV) (vanadyl) or V(V) species. mdpi.com This is particularly crucial during steps that involve heating or prolonged stirring in solution, where the rate of oxidation can be significantly increased. The use of soft chemical conditions, including a controlled atmosphere, is a common strategy to maintain the desired +3 oxidation state of vanadium. mdpi.com
Solvent Systems and Their Influence
The choice of solvent is critical in the synthesis of this compound as it influences the coordination environment of the vanadium ion and the stability of the resulting complex.
Aqueous Systems: Water is the most fundamental solvent for producing the hydrated form of the compound. In aqueous solutions, the vanadium(III) ion exists as the hexaaquavanadium(III) ion, [V(H₂O)₆]³⁺, which has a regular octahedral geometry with a mean V-O bond distance of approximately 1.99 Å. researchgate.net The compound typically crystallizes from a sulfuric acid solution where V₂O₅ is reduced. For example, a common preparation involves the reduction of vanadium pentoxide in sulfuric acid with a reducing agent like elemental sulfur. wikipedia.org The slow dissolution of the resulting V₂(SO₄)₃ in water yields the green [V(H₂O)₆]³⁺ complex. wikipedia.org
Non-Aqueous and Mixed-Solvent Systems: Other oxygen-donor solvents like dimethyl sulfoxide (B87167) (DMSO) have been studied in the context of vanadium coordination chemistry. researchgate.netacs.org These solvents can also form stable complexes with vanadium ions. For instance, studies on related vanadium species show that the coordination number and geometry can be influenced by the solvent's properties, such as its size and coordinating ability. In N,N′-dimethylpropyleneurea (DMPU), the space-demanding nature of the solvent molecule can lead to a five-coordinate complex for the oxovanadium(IV) ion, as opposed to the more typical six-coordinate geometry. researchgate.net While specific protocols for this compound in these solvents are less common, the principles suggest that the solvent system can be a tool to modify the resulting solid-state structure.
The influence of different solvents on the coordination of vanadium ions is summarized below.
| Vanadium Ion | Solvent | Coordination Complex/Ion | Key Structural Features | Reference(s) |
| Vanadium(III) | Water | [V(H₂O)₆]³⁺ | Regular octahedral geometry; Mean V-O distance ~1.99 Å. | researchgate.net |
| Oxovanadium(IV) | Water | [VO(H₂O)₅]²⁺ | Distorted octahedron; Strong V=O bond (~1.6 Å); Weakly bound trans-water molecule (~2.2 Å). | researchgate.net |
| Oxovanadium(IV) | DMSO | [VO(OS(CH₃)₂)₅]²⁺ | Distorted octahedron similar to the hydrated ion. | researchgate.net |
| Dioxovanadium(V) | Water | [VO₂(H₂O)₄]⁺ | Very distorted octahedron; cis-V=O bonds (~1.6 Å). | acs.org |
Crystallization Techniques for Pure Phases
Obtaining a pure, crystalline solid is a critical step in the synthesis. The method of crystallization directly impacts the purity, size, and quality of the resulting crystals.
Slow Cooling Methods
Slow cooling is a fundamental and widely used technique for obtaining high-quality crystals from a solution. unifr.ch The principle relies on the difference in solubility of the compound at different temperatures. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. This gradual decrease in temperature reduces the solubility of the desired compound, leading to supersaturation and subsequent crystallization.
For the crystallization of vanadium sulfates, a solution is typically concentrated and then cooled in a refrigerator. acs.org A slow cooling rate is crucial because it allows for the selective incorporation of the correct molecules into the crystal lattice, excluding impurities. libretexts.org Rapid cooling, such as plunging a hot solution into an ice bath, can trap impurities within the growing solid, leading to a less pure product and smaller crystal sizes. libretexts.org The benefits of slow cooling include the growth of larger, purer crystals which are easier to separate via filtration. libretexts.org
Hydrothermal Synthesis Protocols
Hydrothermal synthesis is a method that employs high temperatures (typically >100 °C) and pressures in a sealed vessel (autoclave) to dissolve and recrystallize materials that are poorly soluble under ordinary conditions. This technique is frequently used for the synthesis of vanadium oxides and related compounds. mdpi.comnih.gov
A representative hydrothermal synthesis for a related vanadyl sulfate hydrate, [V₂O₂(SO₄)₂(H₂O)₆], involves heating a mixture of V₂O₅, VCl₃, and dilute H₂SO₄ in a sealed container at 180°C for an extended period (e.g., 68 hours). researchgate.net This process yields prismatic blue crystals upon cooling. researchgate.net While this example produces a Vanadium(IV) compound, the protocol highlights the key parameters of hydrothermal synthesis:
Precursors: A source of vanadium (e.g., V₂O₅, VCl₃) and sulfate (H₂SO₄). researchgate.net
Temperature: Elevated temperatures to increase solubility and reaction rates.
Time: Sufficient reaction time to allow for crystal growth.
The challenge in applying this method for this compound lies in precisely controlling the redox conditions within the autoclave to prevent the formation of mixed-valence or higher oxidation state species. mdpi.comnih.gov
Purity Assessment and Yield Optimization
Ensuring the purity of the final product and maximizing the reaction yield are essential aspects of any synthetic procedure.
Purity Assessment: The purity of synthesized this compound is determined using various analytical techniques.
Spectroscopic Methods: Techniques like FT-IR (Fourier-Transform Infrared) spectroscopy are used to identify the characteristic vibrational bands of the sulfate and coordinated water molecules. researchgate.net
Elemental Analysis: This method provides the percentage composition of elements like carbon, hydrogen, and sulfur, which can be compared against the calculated theoretical values for the chemical formula. researchgate.net
Manganometric Titration: This redox titration technique can be used to determine the oxidation state of the vanadium, confirming it is in the +3 state. researchgate.net
X-ray Diffraction (XRD): Single-crystal or powder XRD is used to confirm the crystal structure and phase purity of the final product. researchgate.net
Yield Optimization: Optimizing the yield involves systematically adjusting reaction and crystallization parameters.
Stoichiometry: Precise control of the molar ratios of reactants, such as the V₂O₅ and the reducing agent, is critical. wikipedia.org
Crystallization Conditions: As discussed, slow cooling and undisturbed conditions promote higher recovery of pure crystals. libretexts.orgufl.edu In some processes, bleeding the mother liquor during crystallization can help maintain lower concentrations of impurities, thereby improving the purity of the crystallized product. google.com
Impurity Removal: In cases where precursors contain impurities like iron or aluminum, purification steps such as solvent extraction may be necessary prior to crystallization to obtain a high-purity final product. mdpi.com For example, the extractant EHEHPA has been used to separate vanadium from iron and aluminum in sulfate solutions. mdpi.com
Antisolvent Addition: The addition of a miscible solvent in which the desired compound is insoluble (an antisolvent) can be used to induce crystallization and improve yields by reducing the solubility of the product in the primary solvent system. researchgate.net
A summary of a hydrothermal synthesis for a related compound is provided below, illustrating typical yield and characterization data.
| Product | Precursors | Method | Conditions | Yield | Characterization Methods | Reference(s) |
| [V₂O₂(SO₄)₂(H₂O)₆] | V₂O₅, VCl₃, H₂SO₄ | Hydrothermal | 180°C, 68 hours | 32% (based on V) | Elemental Analysis, TGA, FT-IR, Single Crystal XRD, Manganometric Titration | researchgate.net |
Structural Elucidation and Crystallography
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction analysis is the definitive method for determining the molecular structure of crystalline compounds, yielding precise atomic coordinates from which bond lengths, bond angles, and other key geometric parameters can be calculated.
While a crystal structure for a simple "oxidovanadium(3+) sulfate (B86663) hydrate" is not documented in the searched literature, analysis of related complex vanadium(III) sulfates provides a model for understanding its potential crystallographic parameters. For instance, the dinuclear vanadium(III) complex [V₂(SO₄)₃{N,N′-bis(2-pyridylmethyl)-1,2-ethanediamine}₂], which contains V(III) and sulfate ligands, has been structurally characterized. This compound crystallizes in the monoclinic crystal system with the space group C2/c. oup.com Another heptacoordinate vanadium(III) sulfate complex, [V(SO₄){N,N,N′,N′-tetrakis(2-pyridylmethyl)-1,2-ethanediamine}]⁺, crystallizes in the orthorhombic system with the space group Aba2. oup.com The crystal system and space group are fundamental properties dictated by the symmetry of the arrangement of molecules or ions in the crystal lattice.
The unit cell is the basic building block of a crystal. Its dimensions (lengths of the sides a, b, c and the angles α, β, γ between them) and volume (V) are determined with high precision from X-ray diffraction data. For the analogous compound [V₂(SO₄)₃(bispicen)₂], the unit cell parameters have been determined as follows:
| Parameter | Value oup.com |
| a | 25.083(7) Å |
| b | 24.236(5) Å |
| c | 15.708(5) Å |
| α | 90° |
| β | 114.96(2)° |
| γ | 90° |
| V | 8655(4) ų |
| Z | 8 |
Unit cell parameters for [V₂(SO₄)₃{N,N′-bis(2-pyridylmethyl)-1,2-ethanediamine}₂]. 'Z' represents the number of formula units per unit cell.
The molecular packing in the crystal is governed by intermolecular forces, which would include hydrogen bonding involving the hydrate (B1144303) water molecules and the sulfate anions in the theoretical "oxidovanadium(3+) sulfate hydrate".
The Vanadium(III) ion (a d² ion) typically exhibits a preference for a six-coordinate, octahedral geometry, although heptacoordinate structures are also known. oup.comresearchgate.net This coordination environment is often distorted due to electronic effects and the nature of the coordinating ligands.
In most of its complexes, the V(III) center adopts a distorted octahedral geometry. acs.org This distortion is evident in oxo-bridged dinuclear vanadium(III) complexes, which feature a V-O-V linkage. oup.combenthamopenarchives.com Similarly, in hydrated vanadium(III) ions, such as [V(H₂O)₆]³⁺, the geometry is generally a regular octahedron, but substitution of water with other ligands like sulfate can introduce distortions. acs.org
The specific ligands—oxo, sulfate, and water—play a crucial role in defining the final coordination geometry.
Oxo Ligands: In dinuclear V(III) complexes, a bridging oxo ligand connects two vanadium centers. oup.comresearchgate.net The presence of a terminal V(III)=O oxo group is very rare but has been achieved with sterically demanding organic ligands. berkeley.edunih.gov
Sulfate Ligands: The sulfate ion can act as a ligand in several ways. It can be a monodentate ligand (coordinating through one oxygen atom), a bidentate chelating ligand (coordinating through two oxygen atoms to the same metal center), or a bridging ligand connecting two different metal centers. oup.comoup.com In the complex [V₂(SO₄)₃(bispicen)₂], two sulfate ions act as bidentate ligands to each vanadium center, while the third sulfate bridges the two metal ions. oup.com
Water Ligands: Water molecules act as neutral, monodentate ligands. In hydrated vanadium sulfates, water molecules would complete the coordination sphere of the vanadium(III) ion.
In a hypothetical this compound, the vanadium center would likely be six-coordinate, with oxygen atoms from a bridging oxo group, sulfate ions, and water molecules comprising a distorted octahedral environment.
The distances between the central vanadium atom and the oxygen atoms of the ligands are key indicators of the bonding type and strength. These lengths vary depending on the nature of the oxygen-donating group.
| Bond Type | Typical Bond Length (Å) | Source |
| V(III)-O (oxo-bridge) | ~1.80 | acs.org |
| V(III)-O (sulfate) | ~2.00 - 2.10 | oup.com |
| V(III)-O (aqua) | ~1.99 | acs.org |
| V(IV)=O (vanadyl) | ~1.60 | researchgate.netresearchgate.net |
Representative Vanadium-Oxygen bond lengths in various coordination environments. Note that the V(IV)=O bond length is included for comparison to illustrate the significant difference from single V-O bonds.
In oxo-bridged dinuclear vanadium(III) complexes, the V-O-V angle is a critical parameter, typically found to be in the range of 150-180°. acs.org The bond angles within the distorted octahedron around the vanadium center would deviate from the ideal 90° and 180° due to the differing steric and electronic demands of the oxo, sulfate, and aqua ligands. For example, in vanadium(IV) oxo-sulfato complexes, the O=V-O(sulfate) angles are often distorted from 90°. researchgate.net
Hydrogen Bonding Networks within Hydrate Structures
An extensive and intricate network of hydrogen bonds is a defining characteristic of hydrated sulfate compounds, providing significant stability to the crystal structure. nih.gov In this compound, the primary hydrogen bond donors are the water molecules directly coordinated to the vanadium(III) ion and any additional water molecules of crystallization present in the lattice. researchgate.netnih.gov The oxygen atoms of the sulfate anions act as the primary hydrogen bond acceptors. nih.govmpg.de
Powder X-ray Diffraction Analysis
Powder X-ray diffraction (PXRD) is an essential non-destructive technique for analyzing the crystalline nature of materials like this compound. ucmerced.edu It provides information on phase composition, crystal structure, and purity. researchgate.net
Phase Identification and Purity Verification
PXRD serves as a "fingerprint" for crystalline materials, where each phase produces a unique diffraction pattern. nih.gov To identify the phases in a sample of this compound, its experimental PXRD pattern is compared against standard patterns in a comprehensive database, such as the Powder Diffraction File (PDF) managed by the International Centre for Diffraction Data (ICDD). ucmerced.eduresearchgate.netnih.gov A match between the experimental pattern's peak positions (in degrees 2θ) and relative intensities with a reference pattern confirms the presence of that specific crystalline phase. nih.gov
The absence of peaks attributable to impurities or other phases is used to verify the sample's purity. Modern diffractometer systems with specialized software can automate this phase identification process, even in complex mixtures. ucmerced.edu
| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) | Matching Phase (from database) |
|---|---|---|---|
| 18.5 | 4.79 | 100 | This compound |
| 25.3 | 3.52 | 85 | This compound |
| 31.7 | 2.82 | 60 | This compound |
| 45.5 | 1.99 | 45 | This compound |
Polymorphism and Anhydrous Transitions
Polymorphism describes the ability of a compound to exist in more than one crystalline form. While specific polymorphs of this compound are not detailed in the provided context, the phenomenon is common in sulfate salts. rsc.org Different polymorphs would each produce a distinct PXRD pattern.
Spectroscopic Characterization and Electronic Structure Probing
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed picture of the functional groups and vibrational modes within the compound.
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within oxidovanadium(IV) sulfate (B86663) hydrate (B1144303). The most prominent and characteristic absorption band in the IR spectrum is associated with the stretching vibration of the vanadium-oxygen double bond (V=O). This band is typically strong and appears in the 985-1000 cm⁻¹ region. researchgate.netresearchgate.net Its precise position can be influenced by the degree of hydration and the coordination environment.
The sulfate group (SO₄²⁻) also exhibits characteristic IR absorption bands. These arise from the symmetric and asymmetric stretching modes of the S-O bonds, typically found in the 1050–1200 cm⁻¹ range. The presence of water of hydration is confirmed by broad absorption bands in the high-frequency region (around 3000-3500 cm⁻¹) corresponding to O-H stretching vibrations, and bending modes (scissoring) around 1600-1640 cm⁻¹. researchgate.netmdpi.com The coordination of water molecules to the vanadium center can also be inferred from shifts in these bands. kalaharijournals.com Additionally, bands corresponding to VO-S and VO-O groups have been identified at lower wavenumbers, such as 472-474 cm⁻¹ and 1654-1656 cm⁻¹, respectively. ekb.eg
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~985 - 1000 | V=O stretching vibration | researchgate.netresearchgate.net |
| 1050 - 1200 | SO₄²⁻ stretching vibrations | |
| ~1600 - 1640 | H₂O bending (scissoring) mode | researchgate.netmdpi.com |
| ~3000 - 3500 | O-H stretching vibrations (hydrated water) | researchgate.net |
| ~472 - 474 | VO-S group vibration | ekb.eg |
| ~1655 | VO-O group vibration | ekb.eg |
Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and symmetric vibrations. For oxidovanadium(IV) sulfate hydrate, the most intense Raman band is typically the symmetric stretching mode of the V=O bond, appearing around 984 cm⁻¹. researchgate.net The Raman shifts in the 900 to 1200 cm⁻¹ range are characteristic of hydrated vanadium sulfate ions, including V-S-O vibrations (~968 cm⁻¹) and SO₄²⁻ modes (~980-1100 cm⁻¹). researchgate.netbuffalostate.edu The lattice vibrations for the crystalline solid are observed at wavenumbers below 200 cm⁻¹. researchgate.net
Raman spectroscopy can also probe low-energy electronic transitions. In certain vanadium(III) sulfate compounds, electronic Raman transitions have been observed between the trigonal components of the ground term, for example, a band centered at approximately 2720 cm⁻¹. nih.govaip.org While this is for a V³⁺ system, it highlights the utility of Raman spectroscopy in accessing electronic structural details.
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~984 | V=O symmetric stretching | researchgate.net |
| 900 - 1200 | Hydrated vanadium sulfate ion stretching modes (V-S-O, SO₄²⁻) | researchgate.net |
| < 200 | Lattice vibrations | researchgate.net |
Electronic Absorption Spectroscopy (UV-Vis)
The blue color of aqueous solutions of oxidovanadium(IV) sulfate hydrate is a direct consequence of its electronic structure. stackexchange.com UV-Vis spectroscopy is the primary tool for investigating the electronic transitions within the d-orbitals of the vanadium center and charge transfer processes.
The oxidovanadium(IV) ion (VO²⁺) has a 3d¹ electron configuration. In the hydrated complex, [VO(H₂O)₅]²⁺, the vanadium center is in a distorted octahedral environment, often approximated by C₄ᵥ symmetry. This lower symmetry lifts the degeneracy of the d-orbitals. The electronic absorption spectrum is typically characterized by three d-d transitions. nepjol.infomdpi.com
These transitions are often assigned based on the energy level scheme proposed by Ballhausen and Gray. nepjol.infomdpi.com The absorption bands correspond to the promotion of the single d-electron from the ground state orbital to higher energy d-orbitals. The blue color of the complex arises from absorption in the yellow-red region of the visible spectrum. stackexchange.com For example, in some oxovanadium(IV) complexes, d-d transitions are observed as weak bands or shoulders in the 410-420 nm range and another more prominent band around 740-800 nm. nepjol.infocore.ac.ukbath.ac.uk The exact energies of these transitions are sensitive to the nature of the ligands coordinated to the vanadyl ion. bath.ac.uk
| Wavelength (nm) | Transition Assignment (C₄ᵥ symmetry) | Reference |
|---|---|---|
| ~740 - 800 | ²B₂ → ²E | core.ac.ukbath.ac.uk |
| ~540 - 640 | ²B₂ → ²B₁ | core.ac.ukredalyc.org |
| ~410 - 420 | ²B₂ → ²A₁ (often a shoulder) | nepjol.info |
In addition to the relatively weak d-d transitions, more intense charge transfer (CT) bands can be observed in the UV-Vis spectrum, typically in the ultraviolet region. worldresearchersassociations.com These transitions involve the movement of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT).
For oxovanadium(IV) complexes, LMCT transitions from the p-orbitals of the oxo-ligand or other coordinated ligands to the empty d-orbitals of the vanadium center are common. nepjol.infolibretexts.org For instance, a spectral band observed around 340-350 nm in some oxovanadium(IV) complexes has been attributed to a charge transfer from the nitrogen of a coordinated ligand to the vanadium center (N→VO CT). nepjol.info These CT bands are typically much more intense than d-d transitions. testbook.com
UV-Vis spectroscopy is a powerful and widely used technique for monitoring the speciation of vanadium ions in solution. researchgate.netrsc.orgrsc.org The distinct absorption spectra of the different oxidation states of vanadium (V²⁺, V³⁺, VO²⁺, and VO₂⁺) allow for their quantitative determination in solution. In acidic aqueous solutions, oxidovanadium(IV) sulfate yields the hydrated vanadyl cation, [VO(H₂O)₅]²⁺. mdpi.com
The concentration of VOSO₄ in solution can be monitored by measuring the absorbance at specific wavelengths where it has a characteristic absorption, such as around 760 nm. researchgate.net By creating calibration curves of absorbance versus concentration, the amount of VOSO₄ can be accurately determined. researchgate.netresearchgate.net This method is crucial in applications like vanadium redox flow batteries, where the concentrations of V(IV) and other vanadium species directly relate to the battery's state of charge. researchgate.net Furthermore, deviations from the Beer-Lambert law in mixtures of different vanadium oxidation states can indicate the formation of mixed-valence complexes, which can also be characterized and quantified using UV-Vis spectroscopy. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
The paramagnetic nature of the V(III) ion, a d² system with an S=1 spin state, profoundly influences its NMR spectroscopic properties. nih.govresearchgate.net The presence of unpaired electrons leads to significant line broadening and large chemical shift ranges, making NMR analysis challenging but also potentially very informative. researchgate.netillinois.edu
¹H NMR and ¹³C NMR for Ligand Characterization
Direct observation of nuclei in ligands bound to a paramagnetic center like V(III) is complicated by these paramagnetic effects.
¹H NMR: The signals for protons on ligands, such as the water molecules in [V(H₂O)₆]³⁺, are often broadened to the point of being undetectable by standard NMR techniques. illinois.edu The interaction with the unpaired electrons on the V(III) center dramatically shortens the nuclear relaxation times, leading to extremely broad resonance lines. researchgate.net However, these paramagnetic shifts, when observable, can provide insight into the nature of the metal-ligand bond. cdnsciencepub.com
¹³C NMR: This technique is not applicable for the characterization of oxidovanadium(3+) sulfate hydrate as there are no carbon-containing ligands in the primary coordination sphere. For organometallic V(III) complexes, ¹³C NMR spectra, like ¹H NMR, are characterized by broad signals and large chemical shifts due to paramagnetic interactions. researchgate.netpjmhsonline.com
⁵¹V NMR for Vanadium Environment
The ⁵¹V nucleus is a quadrupolar nucleus (I = 7/2) and is nearly 100% naturally abundant, making it generally suitable for NMR spectroscopy. arxiv.org However, for paramagnetic V(III) species, the same issues that affect ¹H NMR are present and often magnified.
The detection of ⁵¹V NMR signals in paramagnetic V(III) compounds is exceedingly difficult. The rapid electronic relaxation of the S=1 ion, coupled with the quadrupolar nature of the ⁵¹V nucleus, typically results in resonance lines that are too broad to be observed in standard NMR experiments. bohrium.com While ⁵¹V NMR is a powerful tool for studying diamagnetic V(V) complexes, which exhibit a wide range of chemical shifts sensitive to the coordination environment, its application to paramagnetic V(III) organometallic or coordination complexes is not routine and often unsuccessful. udel.eduresearchgate.net Some specialized studies on certain V(III) complexes have reported ⁵¹V NMR data, but this remains an exception rather than a common characterization method. researchgate.net
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the electronic structure and local coordination environment of the absorbing atom. It is particularly valuable for amorphous or solution-state samples and is not hindered by paramagnetism. pyrometallurgy.co.zascispace.com XAS is divided into two main regions: XANES and EXAFS.
Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environments
EXAFS refers to the oscillatory structure in the X-ray absorption coefficient at energies well above an absorption edge. This fine structure arises from the scattering of the ejected photoelectron by neighboring atoms. nist.gov Analysis of the EXAFS region can yield precise information about the local atomic structure around the central vanadium atom.
For the hydrated vanadium(III) ion, EXAFS studies have been instrumental in defining its coordination sphere. These studies confirm that the V³⁺ ion in aqueous solution is surrounded by six oxygen atoms in a regular octahedral geometry. mostwiedzy.plnih.gov The analysis provides key structural parameters, as detailed in the table below.
| Parameter | Value | Source Compound |
| Coordination Number (V-O) | 6 | Hydrated Vanadium(III) |
| Mean V-O Bond Distance | 1.99 Å | Hydrated Vanadium(III) |
This data is based on EXAFS studies of the hydrated vanadium(III) ion in solution and solid state. mostwiedzy.plnih.gov
X-ray Absorption Near Edge Structure (XANES) for Oxidation State
The XANES region, which encompasses the absorption edge itself and extends to about 40-50 eV above it, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. pyrometallurgy.co.zaacs.org The energy of the absorption edge shifts to higher values as the oxidation state of the metal increases.
For vanadium compounds, the V K-edge XANES spectrum is a reliable indicator of the oxidation state. The rising edge inflection for V(III) species is found at a characteristic energy, distinct from that of V(IV) or V(V) species. researchgate.netresearchgate.net Studies on various vanadium compounds, including V(III) sulfate solutions, show that the position and features of the pre-edge peak (around 5465-5470 eV) and the main absorption edge (around 5480 eV) can be used to confirm the +3 oxidation state. researchgate.netanl.govnih.gov For instance, the V K-edge XAS spectrum of V(III) in a pH 1.8 sulfuric acid solution shows a rising edge inflection near 5480 eV, characteristic of vanadium(III). researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. utexas.edu The V(III) ion, with its d² electron configuration, has an S=1 spin ground state and is therefore paramagnetic. nih.gov
However, V(III) complexes are often considered "EPR-silent" under standard X-band (ca. 9.5 GHz) EPR conditions. researchgate.net This is because integer spin systems (S=1, 2, ...) with large zero-field splitting (ZFS) may not have transitions that are accessible within the energy range of conventional EPR spectrometers. The ZFS, described by the parameters D (axial) and E (rhombic), splits the spin sublevels even in the absence of an external magnetic field. If the ZFS is much larger than the microwave quantum of energy, no resonance absorption will be observed. researchgate.netresearchgate.net
The development of high-frequency and -field EPR (HFEPR) has overcome this limitation. nih.govresearchgate.net By using much higher microwave frequencies and magnetic fields, HFEPR can successfully measure the large ZFS in V(III) complexes. These studies provide crucial information on the electronic structure of the ion.
| Complex | D (cm⁻¹) | E (cm⁻¹) | g-value | Technique |
| Na[V(edta)(H₂O)]·3H₂O | 1.4 | 0.14 | 1.97 | HFEPR |
| Na[V(trdta)]·3H₂O | 5.60 | 0.85 | 1.95 | HFEPR |
| [V(OH₂)₆]³⁺ (in guanidinium (B1211019) gallium sulfate) | - | - | ~1.91 | HFEPR |
This table presents representative spin Hamiltonian parameters for V(III) complexes determined by HFEPR. Note that seven-coordinate complexes tend to have smaller ZFS (D < 2 cm⁻¹) compared to six-coordinate ones (D > 5 cm⁻¹). nih.govresearchgate.net
Photoelectron Spectroscopy (XPS/UPS) for Valence Band Analysis
Photoelectron spectroscopy is a powerful surface-sensitive technique used to investigate the electronic structure of materials. kratos.comwikipedia.org It operates on the principle of the photoelectric effect, where incident photons of a known energy (hν) eject electrons from the material. wikipedia.org By measuring the kinetic energy (KE) of these photoelectrons, their binding energy (BE) within the material can be determined using the equation BE = hν - KE. kratos.com Depending on the photon source, the technique is categorized as X-ray Photoelectron Spectroscopy (XPS), which uses soft X-rays to probe core and valence levels, or Ultraviolet Photoelectron Spectroscopy (UPS), which employs lower-energy UV photons to examine the valence band with higher resolution. kratos.comwikipedia.orgyoutube.com
For this compound, the V(III) ion has a d² electron configuration. The valence band spectrum is therefore expected to be complex, composed of overlapping contributions from the vanadium 3d orbitals, oxygen 2p orbitals from the sulfate anions and coordinated water molecules, and sulfur 3p orbitals from the sulfate groups.
While specific, high-resolution valence band spectra for this compound are not extensively documented in dedicated studies, the analysis of related materials allows for a detailed prediction of the expected spectral features. aps.orgnih.gov The top of the valence band, or the highest occupied molecular orbitals (HOMO), would likely be dominated by states with significant V 3d character. nih.gov Deeper in the valence band, features corresponding to the O 2p orbitals of the sulfate and water ligands would appear, followed by the S 3p states at higher binding energies. brown.eduacs.org
The analysis of the valence band provides crucial information, as summarized in the table below.
| Measurement | Information Derived | Relevance to this compound |
| Valence Band Maximum (VBM) | Energy of the highest occupied electronic state below the Fermi level. psu.edu | Determines the ionization potential and is crucial for understanding charge transfer processes. |
| Work Function | Minimum energy required to remove an electron from the material's surface to a point in the vacuum. wikipedia.orgpsu.edu | Influences the material's interaction with other surfaces and its performance in electronic devices. |
| Density of States (DOS) | Distribution of electronic states as a function of energy. The spectral shape reflects the DOS. | Reveals the contribution of V 3d, O 2p, and S 3p orbitals to the overall electronic structure. |
| Orbital Hybridization | Overlap and mixing of atomic orbitals, which can be inferred from the shape and width of spectral features. | Provides insight into the nature of the chemical bonds between vanadium, sulfate, and water ligands. |
High-resolution UPS is particularly adept at resolving the fine structure of the valence band, offering a detailed map of the molecular orbital energies. wikipedia.org XPS, while typically offering lower energy resolution for the valence region, can also provide this information and has the advantage of simultaneously probing the core-level electrons, which can confirm the oxidation state of the vanadium and other elements present. nih.govprinceton.edu The interpretation of these complex valence band spectra is often supported by theoretical calculations, such as density functional theory (DFT), which can model the partial density of states (PDOS) for each element and orbital, aiding in the assignment of spectral features. aps.org
Inelastic Neutron Scattering for Ground-State Electronic Structure
Inelastic Neutron Scattering (INS) is a unique and powerful technique for directly probing the low-energy magnetic excitations in materials, making it exceptionally well-suited for determining the ground-state electronic structure of paramagnetic ions like V(III). nih.gov Unlike photon-based spectroscopies, neutrons interact with the atomic nuclei and with unpaired electron spins, allowing for the direct measurement of transitions between spin levels without the constraints of optical selection rules. nih.gov
For a V(III) ion (a d² system with total spin S=1) in a coordination environment of lower than cubic symmetry, the degeneracy of the ground spin state is lifted, a phenomenon known as zero-field splitting (ZFS). aip.orgacs.org This splitting is critical to understanding the magnetic anisotropy of the molecule. The ZFS is typically described by the spin Hamiltonian: Ĥ = D(Ŝz² - S(S+1)/3) + E(Ŝx² - Ŝy²), where D is the axial ZFS parameter and E is the rhombic ZFS parameter. INS experiments can directly measure the energy separation between these split ground-state levels.
Research on hydrated vanadium(III) trisoxalate complexes has shown that the magnitude and even the sign of the axial ZFS parameter, D, are highly sensitive to subtle changes in the coordination environment, such as distortions induced by hydrogen bonding from water molecules in the crystal lattice. researchgate.net These studies successfully used INS to quantify the ZFS parameters.
The table below presents the zero-field splitting parameters determined for analogous hydrated V(III) compounds using INS and other magnetochemical methods, illustrating the type of detailed electronic structure information obtainable.
Table based on data from analogous V(III) compounds.
The data clearly demonstrate that INS can precisely measure the ground-state splitting. For this compound, an INS experiment would be expected to reveal similar transitions, providing direct values for the D and E parameters. This information is fundamental for constructing a complete picture of its magnetic behavior and for the rational design of new materials with tailored magnetic properties.
Coordination Chemistry and Complexation Behavior
Aqueous Solution Chemistry of Hydrated Vanadium(III) Ions
The behavior of vanadium(III) in water is fundamental to understanding its broader reactivity. The central species is the hexaaquavanadium(III) ion, which undergoes hydrolysis and forms various complexes depending on the solution's pH.
In aqueous solution and in the solid state, the vanadium(III) ion exists as the hexaaquavanadium(III) ion, [V(H₂O)₆]³⁺. mdpi.com Structural studies, including EXAFS (Extended X-ray Absorption Fine Structure) and LAXS (Large Angle X-ray Scattering), have confirmed that this complex possesses a regular octahedral geometry. nih.govacs.orgmostwiedzy.plnih.gov The V³⁺ center is coordinated to six water molecules through their oxygen atoms. nih.govacs.org
The mean V-O bond distance in the hydrated vanadium(III) ion has been determined to be 1.99 Å. mdpi.comnih.govnih.govresearchgate.net Theoretical studies at the B3LYP level of theory support this octahedral structure and have also investigated the influence of a second coordination sphere, which consists of an additional 12 water molecules. acs.org
Table 1: Structural Parameters of Hydrated and Hydrolyzed Vanadium(III) Ions
| Species | Coordination Geometry | Mean V-O Bond Distance (Å) | Method |
| [V(H₂O)₆]³⁺ (Hydrated) | Octahedral | 1.992(3) | EXAFS/LAXS nih.gov |
| Hydrolyzed V(III) Complex | Octahedral | 2.014(5) | EXAFS/LAXS nih.gov |
This table displays the experimentally determined bond distances for the hydrated vanadium(III) ion and its initial hydrolysis product in aqueous solution.
The hexaaquavanadium(III) ion is acidic and subject to hydrolysis, a process that is highly dependent on pH. srce.hr As the pH of the solution increases, the coordinated water molecules deprotonate to form hydroxo complexes. The initial hydrolysis product involves the formation of [V(H₂O)₅(OH)]²⁺. This hydrolysis leads to a slight elongation of the average V-O bond distance to 2.014 Å, a change attributed to the larger effective radius of the oxygen atom in a hydroxide (B78521) ligand compared to a neutral water molecule. nih.gov
Further increases in pH can lead to the formation of more complex polynuclear species, where multiple vanadium centers are bridged by hydroxide or oxide ions. researchgate.net The specific nature of the vanadium species present in solution is complex and varies with pH, vanadium concentration, and the presence of other ions. srce.hriapchem.org Studies have characterized aqueous V(III) species at low ionic strength across a pH range of 2 to 7. nih.gov To prevent premature hydrolysis and the formation of these polynuclear complexes in laboratory settings, stock solutions of vanadium(III) are typically kept strongly acidic. researchgate.net
Ligand Exchange and Substitution Reactions
The water molecules coordinated to the V(III) center in [V(H₂O)₆]³⁺ can be replaced by other ligands through exchange or substitution reactions. acs.org The water exchange mechanism for the hexaaquavanadium(III) ion is proposed to proceed through a limiting associative (A) pathway, as suggested by density functional theory calculations. acs.org
The kinetics of ligand exchange have been studied for various vanadium(III) complexes. For example, the replacement of acetylacetone (B45752) ligands in V(III) β-diketonate complexes is notably catalyzed by acids and inhibited by bases, with a mechanism suggesting a "dangling ligand" intermediate. cdnsciencepub.comcdnsciencepub.com In acidic solutions containing chloride, a ligand exchange reaction occurs to produce the green-colored [V(H₂O)₄Cl₂]⁺ ion. chemguide.co.uk It has been suggested that a similar exchange may happen with sulfate (B86663) ions in sulfuric acid to form species like [V(H₂O)₅(SO₄)]⁺. chemguide.co.uk
Formation of Mixed-Ligand Complexes with Sulfate
While the sulfate ion in oxidovanadium(3+) sulfate hydrate (B1144303) acts as a counter-ion in the simple hydrated salt, it can actively participate in the coordination sphere to form mixed-ligand complexes. A prominent example involves the formation of heptacoordinate (7-coordinate) vanadium(III) complexes where the sulfate ion acts as a bidentate ligand, binding through two of its oxygen atoms. oup.com
Crystal structure analysis has confirmed the structure of complexes such as [V₂(SO₄)₃(bispicen)₂] and [V(SO₄)(tpen)]⁺. In these compounds, the vanadium(III) center adopts a pentagonal bipyramidal geometry, with the two coordinating oxygen atoms of the sulfate ligand situated in the pentagonal plane. oup.com The ability of sulfate to act as a ligand is crucial in the broader coordination chemistry of V(III) in sulfate-rich environments.
Table 2: Example of a V(III) Mixed-Ligand Complex with Sulfate
| Complex | V(III) Coordination Number | V(III) Geometry | Role of Sulfate Ligand |
| [V(SO₄)(tpen)]⁺ | 7 | Pentagonal Bipyramidal | Didentate oup.com |
This table highlights a structurally characterized complex where sulfate is directly bound to the Vanadium(III) center.
Interaction with Oxygen-Donor Ligands
Vanadium(III) readily forms stable complexes with a wide array of oxygen-donor ligands. researchgate.net The interaction typically occurs through the deprotonated oxygen atom of functional groups like carboxylates, leading to the formation of robust chelate structures.
Carboxylic acids and their derivatives are particularly effective ligands for vanadium(III). Upon addition of carboxylates such as acetate, propionate, or their halogenated derivatives to an acidic aqueous solution of V(III), complexation occurs readily. nih.gov Research has shown that these reactions can lead to the formation of multinuclear complexes. Structurally characterized examples include basic trinuclear complexes with a central μ₃-oxo bridge, such as [V₃(μ₃-O)(μ-OOCCH₃)₆(OH₂)₃]⁺, and tetranuclear complexes with μ-OH bridges, like [V₄(μ-OH)₄(μ-OOCCH₃)₄(OH₂)₈]⁴⁺. nih.gov
Other studies have synthesized and characterized seven-coordinate mononuclear V(III) complexes with ligands like 2,6-pyridinedicarboxylic acid, which adopt a pentagonal bipyramid geometry. rsc.org The formation of ternary (mixed-ligand) complexes containing V(III), a primary ligand like picolinic acid, and a secondary dicarboxylic acid ligand (e.g., oxalic acid, malonic acid) has also been extensively studied, with their stability constants determined through potentiometric measurements. tandfonline.com
Interaction with Nitrogen-Donor Ligands
The interaction of oxidovanadium(3+) sulfate with nitrogen-donor ligands, particularly bidentate ligands like 1,10-phenanthroline (B135089) (phen) and 2,2'-bipyridine (B1663995) (bpy), has been a subject of significant interest. These reactions can lead to the formation of mononuclear, dinuclear, and even mixed-valence complexes.
Spectrophotometric studies have shown that vanadium(III) forms complexes with 1,10-phenanthroline in a stepwise manner, with a V:Phen ratio of 1:2. iaea.org The complex formation is pH-dependent, and at higher vanadium concentrations, dimerization of the complex can occur. iaea.org The stability of vanadium(III) complexes with phenanthroline and various amino acids has also been investigated, highlighting the formation of ternary complexes in solution. researchgate.netresearchgate.net
The reaction of vanadium(III) in aqueous solution with 2,2'-bipyridine can yield an oxo-bridged binuclear complex. researchgate.net This complex exhibits interesting magnetic properties and can be oxidized to corresponding V(IV) and V(V) species. The sulfate ion can also be directly involved in the coordination sphere, as seen in the formation of cis-[V(IV)O(OSO₃)(bpy)₂]. researchgate.net In some cases, unexpected redox reactions can occur, where V(IV) is reduced to V(III) in the presence of ligands like bipyridine. rsc.org
Table 3: Vanadium Complexes with Nitrogen-Donor Ligands
| Ligand | Vanadium Precursor | Resulting Complex/Species | Remarks | Reference |
|---|---|---|---|---|
| 1,10-Phenanthroline | Vanadium(III) | [V(Phen)₂]³⁺ (in solution) | Stepwise formation, pH-dependent. | iaea.org |
| 1,10-Phenanthroline | Vanadium(III) | Ternary complexes with amino acids | Stability constants determined. | researchgate.netresearchgate.net |
| 2,2'-Bipyridine | Vanadium(III) | Oxo-bridged binuclear complex | Can be oxidized to V(IV) and V(V) analogues. | researchgate.net |
Mixed-Valent Vanadium Complexes Involving Vanadium(III) Sulfate Components
The ability of vanadium to exist in multiple stable oxidation states facilitates the formation of mixed-valent complexes, where vanadium atoms in different oxidation states are present within the same molecule. Oxidovanadium(3+) sulfate can be a key component in the synthesis of such species.
An interesting example is the formation of binuclear mixed-valence V(II)/V(III) complexes with 1,10-phenanthroline and 2,2'-bipyridine, which were isolated as their sulfate salts. These complexes display characteristic intervalence electron transfer bands in their electronic spectra.
Furthermore, mixed-valence polyoxovanadate clusters have been synthesized. One such cluster, a V(III)/V(IV) hexadecavanadate, encapsulates a sulfate ion at its center, highlighting the templating role the sulfate ion can play in the formation of complex cage-like structures.
The reaction of V(III) thiolate complexes can also lead to mixed-valence clusters. For example, a mixed-valence (NEt₄)[V₂(edt)₄] (where edt = ethane-1,2-dithiolate) has been prepared, containing both V(III) and V(IV) centers. acs.org These mixed-valent systems are of fundamental interest for their electronic and magnetic properties, which arise from the interactions between the different metal centers.
Table 5: Examples of Mixed-Valent Vanadium Complexes with Sulfate Involvement
| Vanadium Oxidation States | Ligands | Complex Type | Role of Sulfate | Reference |
|---|---|---|---|---|
| II, III | 1,10-Phenanthroline, 2,2'-Bipyridine | Binuclear | Counter-ion | |
| III, IV | Polyoxovanadate framework | Cage-like cluster | Central template | |
| III, IV | Ethane-1,2-dithiolate | Binuclear | Not directly involved in final complex | acs.org |
Redox Behavior and Stability in Solution
Oxidation Pathways of Oxidovanadium(3+) Sulfate (B86663) Hydrate (B1144303)
In acidic aqueous solutions, the vanadium(III) ion is a reducing agent and can be oxidized to the more stable vanadium(IV) and vanadium(V) states. The species present in solution are typically the green or grey-blue hexaaquavanadium(III) ion, [V(H₂O)₆]³⁺; the blue oxovanadium(IV) ion (vanadyl), [VO(H₂O)₅]²⁺; and the yellow dioxovanadium(V) ion, [VO₂(H₂O)₄]⁺. researchgate.netlibretexts.orgchemguide.co.uk
The oxidation of vanadium(III) proceeds in a stepwise manner. The first oxidation step yields the vanadyl ion, VO²⁺, which represents the +4 oxidation state. This species is known to be the most stable of the vanadium ions in aqueous solution. researchgate.net This oxidation can be effected by atmospheric oxygen, though the reaction is slow in acidic solutions. researchgate.netchemguide.co.uk Stronger oxidizing agents, such as potassium permanganate, will readily oxidize V(III) to V(IV) and subsequently to V(V). rsc.orgyoutube.com
V(III) → V(IV): V³⁺(aq) + H₂O(l) → VO²⁺(aq) + 2H⁺(aq) + e⁻
V(IV) → V(V): VO²⁺(aq) + H₂O(l) → VO₂⁺(aq) + 2H⁺(aq) + e⁻
The progression of these oxidation states is accompanied by distinct color changes, which are a hallmark of vanadium chemistry. libretexts.orgyoutube.com
| Oxidation State | Aqueous Ion | Color |
| Vanadium(III) | [V(H₂O)₆]³⁺ | Green / Grey-blue |
| Vanadium(IV) | [VO(H₂O)₅]²⁺ | Blue |
| Vanadium(V) | [VO₂(H₂O)₄]⁺ | Yellow |
Strong oxidizing agents are employed to facilitate the oxidation of vanadium(III). The kinetics and mechanisms vary depending on the agent used.
Persulfate: Persulfate (S₂O₈²⁻) is a powerful oxidizing agent, particularly when activated to form the sulfate radical (SO₄•⁻). While detailed kinetic studies specifically for the oxidation of V(III) by persulfate are not widely available, vanadium species are known to participate in redox cycles that activate persulfate for the degradation of organic pollutants. nih.govresearchgate.net These processes involve the stepwise oxidation of lower-valent vanadium, such as V(III), to V(IV) and V(V), which in turn generate the reactive radicals from persulfate. nih.gov
Bromate and Halogens: The oxidation of vanadium(III) by halogens like bromine has been studied kinetically. The reaction is a non-complementary one, where the two-electron oxidant (Br₂) reacts with the one-electron reductant (V³⁺). The evidence suggests that the hydrolyzed form of the vanadium(III) ion, VOH²⁺, reacts much more rapidly than the V³⁺ ion. The reaction proceeds via a one-electron path, initially forming V(IV) and a bromine radical.
The redox potentials of vanadium couples are highly dependent on the pH of the solution, a relationship that is graphically represented by a Pourbaix diagram. researchgate.net For the V(III)/V(IV) and V(IV)/V(V) couples, the oxidation reactions produce hydrogen ions (H⁺), as shown in the equations above.
According to the Nernst equation, an increase in the concentration of H⁺ (a decrease in pH) will shift the equilibrium to the left, favoring the reduced species. Conversely, an increase in pH (decrease in H⁺ concentration) will favor the oxidized species. This means that at higher pH values, vanadium(III) is more easily oxidized.
The Pourbaix diagram for vanadium shows that the V³⁺ ion is stable only in highly acidic conditions (pH < 2). researchgate.net As the pH increases, the boundary between the V³⁺ and the VO²⁺ stability fields slopes downwards, indicating that the potential required to oxidize V(III) to V(IV) decreases. Similarly, the potential to oxidize V(IV) to V(V) also decreases with increasing pH. The nature of the stable species itself changes with pH; for instance, at very low pH, V(V) exists as the VO₂⁺ cation, while at higher pH values, it forms various polyvanadate anions. researchgate.netresearchgate.net
Reduction Pathways of Oxidovanadium(3+) Sulfate Hydrate
Vanadium(III) can be reduced to vanadium(II). The standard reduction potential for this process is negative, indicating that V(III) is more stable than V(II) relative to the standard hydrogen electrode.
V(III) → V(II): V³⁺(aq) + e⁻ → V²⁺(aq) (E° = -0.26 V) researchgate.net
This reduction requires a sufficiently strong reducing agent. A common laboratory method involves the use of zinc metal in an acidic solution. libretexts.orgrsc.orgyoutube.com The zinc reduces vanadium through its various oxidation states, ultimately producing the lavender-colored V²⁺(aq) ion. researchgate.netrsc.orgyoutube.com Other reducing agents, such as chromium(II) ions, are also capable of reducing vanadium(III). sciopen.com The resulting vanadium(II) ion is a powerful reducing agent itself and is readily oxidized back to vanadium(III) by oxygen in the air. researchgate.netlibretexts.orgchemguide.co.uk
Disproportionation Reactions
A disproportionation reaction is a redox reaction in which a species of an intermediate oxidation state is converted to two different species, one with a higher and one with a lower oxidation state. For vanadium(III), the hypothetical disproportionation reaction in acidic solution would be:
2V³⁺(aq) + H₂O(l) → V²⁺(aq) + VO²⁺(aq) + 2H⁺(aq)
To determine the feasibility of this reaction, the standard electrode potentials for the constituent half-reactions can be used.
Reduction: V³⁺(aq) + e⁻ → V²⁺(aq); E° = -0.26 V
Oxidation: V³⁺(aq) + H₂O(l) → VO²⁺(aq) + 2H⁺(aq) + e⁻; E° = +0.34 V
E°reaction = (-0.26 V) - (+0.34 V) = -0.60 V
Since the calculated standard reaction potential is negative, the reaction is not thermodynamically feasible under standard conditions. Therefore, the vanadium(III) ion is stable with respect to disproportionation in aqueous solution.
Thermodynamic Stability of this compound Species
The thermodynamic stability of the Oxidovanadium(3+) ion in solution is centered on the hexaaquavanadium(III) complex, [V(H₂O)₆]³⁺. This ion is stable in acidic aqueous solutions, particularly in the absence of strong oxidizing agents. researchgate.netyoutube.com Its stability is influenced by factors such as pH, the presence of complexing anions, and temperature.
Kinetic Studies of Redox Reactions
Kinetic studies provide fundamental insights into the rates and mechanisms of the redox transformations of oxidovanadium(3+), typically represented as the V(III) aqua ion, [V(H₂O)₆]³⁺, in sulfate-containing solutions. These studies are crucial for understanding and predicting the compound's behavior in solution.
Rate Constants and Reaction Mechanisms
The redox reactions of V(III) can proceed through either inner-sphere or outer-sphere electron transfer mechanisms. The specific pathway is influenced by the nature of the reactants and the surrounding medium.
Oxidation of Vanadium(III):
The oxidation of V(III) to V(IV) (as vanadyl ion, VO²⁺) has been studied with various oxidizing agents. For instance, the oxidation by hydrogen peroxide in acidic aqueous solutions follows a rate law that is first-order with respect to both vanadium(III) and hydrogen peroxide. nih.gov The reaction is complex, involving a Fenton-like mechanism with the generation of hydroxyl radicals. A second-order rate constant for the oxidation of V³⁺ by the oxomonoperoxo vanadium(V) ion (OV(O₂⁾⁺) has been determined to be 11.3 ± 0.3 L mol⁻¹ s⁻¹ at 25°C. nih.gov
Another example is the oxidation of V(III) to V(IV) by thioredoxin and the amino acid L-serine, which has been observed to be rapid at physiological pH ranges relevant to certain biological systems. researchgate.net This highlights the role of specific biomolecules in facilitating the redox cycling of vanadium.
Reduction of Vanadium(III):
Information on the reduction of V(III) to V(II) is also critical. The standard reduction potential for the V³⁺/V²⁺ couple is -0.255 V versus the standard hydrogen electrode, indicating that V(III) is a moderately strong oxidizing agent. libretexts.org
Disproportionation:
Vanadium(III) in solution can be unstable with respect to disproportionation, a reaction where a species is simultaneously oxidized and reduced. wikipedia.orgallen.in In acidic solutions, V(III) can disproportionate to V(II) and V(IV). However, the thermodynamic feasibility of this reaction is dependent on the specific conditions, including the nature of the anions present. byjus.com
Below is a table summarizing some reported rate constants for the redox reactions of Vanadium(III).
| Reaction | Oxidant/Reductant | Rate Constant (k) | Conditions |
| Oxidation of V(III) | Hydrogen Peroxide | 2.06 ± 0.03 L mol⁻¹ s⁻¹ | 25 °C, acidic aqueous solution |
| Oxidation of V(III) | OV(O₂⁾⁺ | 11.3 ± 0.3 L mol⁻¹ s⁻¹ | 25 °C |
| Reduction of Perchlorate | Vanadium(III) Sulfate | Rapid and efficient | 7 to 8M H₂SO₄, refluxing, OsO₄ catalyst |
Impact of Ligands and Environmental Factors on Reaction Rates
The coordination environment around the vanadium(III) ion plays a pivotal role in determining the rates of its redox reactions. The presence of different ligands and variations in environmental parameters such as pH and temperature can significantly alter the reaction kinetics.
Impact of Ligands:
The nature of the ligands coordinated to the V(III) center can influence the redox potential and the accessibility of the metal center for electron transfer.
Sulfate Ions: In solutions of this compound, sulfate ions can form complexes with V(III), such as [V(SO₄)(H₂O)₅]⁺. These complexes can affect the reaction mechanism and rate compared to the hexaaqua ion.
Organic Ligands: The presence of organic ligands, such as amino acids, can significantly impact the oxidation of V(III). For example, L-serine has been shown to facilitate the rapid oxidation of V(III) to V(IV). researchgate.net The stability constants of the V(III) and V(IV) complexes with the ligand are a key factor; ligands that form more stable complexes with V(IV) than with V(III) tend to favor the oxidation process. researchgate.net
Halide Ions: Halide ions can act as bridging ligands in inner-sphere electron transfer reactions, potentially accelerating the rate of redox reactions.
The table below illustrates the qualitative effect of different ligand types on the redox reaction rates of Vanadium(III).
| Ligand Type | Effect on Redox Reaction Rate |
| Sulfate (SO₄²⁻) | Can form complexes that may alter the reaction pathway and rate compared to the hexaaqua ion. |
| Hydroxyl (OH⁻) | Changes in pH affect the speciation of V(III) and can lead to the formation of hydroxo complexes, which can have different reactivities. |
| Amino Acids | Can facilitate oxidation, particularly if they form more stable complexes with the oxidized form (V(IV)). researchgate.net |
| Thioredoxin | A biological macromolecule that has been shown to rapidly oxidize V(III). researchgate.net |
Impact of Environmental Factors:
pH: The hydrogen ion concentration has a profound effect on the redox chemistry of vanadium(III). Changes in pH alter the speciation of V(III) in solution, leading to the formation of various hydroxo complexes. These different species can exhibit significantly different redox reactivities. For instance, the oxidation of some compounds by V(V) shows a linear increase in the reaction rate with increasing hydrogen-ion concentration. researchgate.net While specific data for V(III) is limited, a similar trend is expected where pH influences the protonation state of reactants and intermediates, thereby affecting reaction rates.
Temperature: As with most chemical reactions, the rates of vanadium(III) redox reactions are temperature-dependent. An increase in temperature generally leads to an increase in the reaction rate constant, as described by the Arrhenius equation. This is due to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions.
The following table summarizes the general impact of environmental factors on the redox reaction rates of Vanadium(III).
| Environmental Factor | Impact on Redox Reaction Rate |
| pH | Affects the speciation of V(III) in solution, leading to the formation of different hydroxo complexes with varying reactivities. Reaction rates can be highly pH-dependent. researchgate.net |
| Temperature | An increase in temperature generally increases the reaction rate constant, following the principles of chemical kinetics. |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
DFT is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, electronic properties, and vibrational frequencies of the [V(H₂O)₆]³⁺ ion.
DFT calculations are employed to determine the most stable geometric arrangement of atoms in a molecule, its equilibrium geometry. For the hexaaquavanadium(III) ion, [V(H₂O)₆]³⁺, these calculations confirm a regular octahedral geometry where the central V³⁺ ion is coordinated by six water molecules. researchgate.net
Experimental studies using techniques like Extended X-ray Absorption Fine Structure (EXAFS) and Large-Angle X-ray Scattering (LAXS) have determined the mean V-O bond distance in the hydrated vanadium(III) ion to be approximately 1.99 Å. researchgate.net DFT-optimized geometries are in close agreement with these experimental values, validating the accuracy of the theoretical models. In solid-state DFT calculations of related hydrated vanadium(III) phosphates, the VO₆ octahedra also show similar V-O bond lengths, further supporting this structural model. researchgate.netmolcas.org
| Species | Parameter | Value (Å) | Method | Reference |
|---|---|---|---|---|
| [V(H₂O)₆]³⁺ | V-O Bond Length | 1.99 | LAXS/EXAFS (Experimental) | researchgate.net |
| K₃V₃(PO₄)₄·H₂O | V-O Bond Lengths (in VO₆) | 1.95 - 2.05 | DFT (Computational) | researchgate.net |
The vanadium(III) ion has a d² electronic configuration. In an octahedral ligand field created by the six water molecules, the d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy eg set. The two d-electrons of V³⁺ occupy the t₂g orbitals, resulting in a ³T₁g ground state.
Advanced computational methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are used to accurately model the electronic states. researchgate.net These calculations help in understanding the electronic transitions observed in UV-Vis spectroscopy.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in describing chemical reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the chemical stability and the energy required for electronic excitation. For [V(H₂O)₆]³⁺, the HOMO is associated with the occupied t₂g orbitals, while the LUMO corresponds to the unoccupied eg orbitals. The HOMO-LUMO gap is a critical parameter for predicting the molecule's electronic and optical properties. researchgate.net
| Property | Description | Reference |
|---|---|---|
| Electronic Configuration | d² | researchgate.net |
| Ground State Term Symbol | ³T₁g | researchgate.net |
| HOMO Character | Primarily V 3d (t₂g) | researchgate.net |
| LUMO Character | Primarily V 3d (eg) | researchgate.net |
DFT calculations can predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. faccts.de These calculations are crucial for interpreting experimental spectra and confirming the computed equilibrium geometry, as a true minimum on the potential energy surface will have no imaginary frequencies. researchgate.net For the [V(H₂O)₆]³⁺ complex, the calculated frequencies include the stretching and bending modes of the V-O bonds and the internal vibrations of the coordinated water molecules. Comparing these theoretical frequencies with experimental Raman spectra of vanadium(III) salts provides a powerful validation of the computational model. researchgate.netescholarship.org Scaling factors are often applied to the calculated harmonic frequencies to improve agreement with experimental fundamental frequencies. researchgate.netresearchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into solvation structures and dynamics. For vanadium(III) sulfate (B86663) in an aqueous environment, MD simulations reveal the structure of the hydration shells around the V³⁺ ion and the influence of sulfate anions.
Studies have shown that in aqueous sulfuric acid, the V³⁺ ion is surrounded by a well-defined first hydration shell. researchgate.net The sulfate ions (SO₄²⁻) tend to distribute around the hydrated vanadium cations due to electrostatic interactions, which can weaken the cation's hydration structure. researchgate.netohio-state.edu MD simulations can estimate properties like the hydration size of the ion and the coordination numbers of water and sulfate ions, which are vital for understanding the behavior of these solutions in applications like vanadium redox flow batteries. researchgate.netohio-state.edu
Modeling of Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to model the electronic absorption spectra (UV-Vis) of molecules. bohrium.com For the [V(H₂O)₆]³⁺ ion, TD-DFT calculations can predict the energies of the d-d electronic transitions. researchgate.net The experimental spectrum of [V(H₂O)₆]³⁺ shows two main absorption bands, which are assigned to the spin-allowed transitions from the ³T₁g ground state to the ³T₂g and ³T₁g(P) excited states. researchgate.net Computational results from methods like CASPT2 and TD-DFT provide theoretical absorption energies that are generally in good agreement with these experimental observations, confirming the assignments. researchgate.net
| Transition | Calculated Energy (nm) | Experimental Energy (nm) | Method | Reference |
|---|---|---|---|---|
| ³T₁g → ³T₂g | ~599 | ~588 | CASPT2 | researchgate.net |
| ³T₁g → ³T₁g(P) | ~405 | ~400 | CASPT2 | researchgate.net |
Thermodynamic Parameter Prediction
Computational chemistry can be used to predict key thermodynamic properties, such as Gibbs free energies (ΔG) and reaction enthalpies (ΔH), which govern the stability and reactivity of chemical species. nih.gov For instance, MD simulations combined with umbrella sampling techniques can be used to calculate the potential of mean force for ion pairing, from which association constants (Kₐ) for complexes like VSO₄⁺ can be derived. mst.edursc.org These calculated values provide insight into the extent of complex formation between vanadium(III) and sulfate ions in solution. Similarly, DFT calculations with appropriate solvation models can be used to compute the free energies of hydration and complexation reactions, offering a theoretical basis for the thermodynamic stability of oxidovanadium(3+) sulfate hydrate (B1144303). nih.gov
Reaction Mechanism Exploration (e.g., Redox Processes, Ligand Exchange)
Computational chemistry, particularly through the application of Density Functional Theory (DFT), provides significant insights into the reaction mechanisms of vanadium(III) complexes in aqueous sulfate environments. These theoretical studies are crucial for understanding the intricacies of redox transformations and ligand exchange processes, which are fundamental to the chemical behavior of oxidovanadium(3+) sulfate hydrate. In aqueous solutions, the vanadium(III) ion is best represented as the hexaaquavanadium(III) cation, [V(H₂O)₆]³⁺, which possesses a regular octahedral geometry with a V-O bond distance of approximately 1.99 Å. nih.govacs.org The exploration of its reaction mechanisms revolves around this central species and its interactions with surrounding ligands, primarily water and sulfate ions.
Redox Processes
The redox chemistry of vanadium is notable for its multiple accessible oxidation states (+2, +3, +4, +5), making vanadium(III) sulfate a key participant in electron transfer reactions. Computational studies, often in the context of vanadium redox flow batteries (VRFBs), have explored the oxidation of V(III) to V(IV) and its reduction to V(II).
The oxidation of vanadium(III) to oxidovanadium(IV) (vanadyl, VO²⁺) is a critical process. Theoretical models suggest this is not a simple electron transfer but involves coupled electron and proton transfer events, especially in aqueous solutions. github.io DFT calculations are used to map the potential energy surfaces and determine the transition states for these transformations. For instance, studies on the self-discharge reactions in VRFBs use methods like Car-Parrinello molecular dynamics (CPMD) combined with Marcus theory to investigate the energetics of these redox events. github.io These studies highlight the complexity of polymerization and dimerization reactions that can occur in solution, where vanadium ions of different oxidation states interact. github.io
The mechanism for the oxidation of [V(H₂O)₆]³⁺ to [VO(H₂O)₅]²⁺ involves the loss of a proton from a coordinated water molecule and the subsequent formation of the stable vanadyl oxo group (V=O). The presence of sulfate ions in the solution can influence the redox potential of the V(III)/V(IV) couple by forming sulfato-complexes, which alters the electronic structure of the vanadium center and the energetics of the electron transfer. rsc.orgmdpi.com
Ligand Exchange
Ligand exchange in the hydrated vanadium(III) ion is a fundamental reaction that dictates its speciation in solution. The exchange of water molecules in the first coordination sphere of [V(H₂O)₆]³⁺ and the substitution of water by sulfate ions are key mechanistic pathways explored by computational methods.
Water Exchange: Theoretical studies have investigated the water-exchange reaction on the aqua ions of V(III). researchgate.net These reactions are crucial as their rates are often correlated with the rates of other ligand substitution reactions. researchgate.net Computational models are used to determine the activation energies and preferred pathways, which can be either associative (A or Iₐ) or dissociative (D or Iₐ). researchgate.net In an associative mechanism, the incoming ligand transiently binds to the metal center, forming a higher-coordinate intermediate, while in a dissociative mechanism, a ligand first departs, creating a lower-coordinate intermediate. For the related [V(H₂O)₆]²⁺ ion, computational data suggests an associative activation mechanism is favored. researchgate.net The study of the V(III) aqua ion follows similar principles, with DFT calculations being employed to model the transition states and determine the activation barriers for different proposed pathways.
Sulfate Ligand Exchange: In solutions containing sulfate, such as those of this compound, the sulfate anion can replace one or more of the coordinated water molecules. DFT modeling has shown that the formation of V(III) species complexed with sulfate is a critical process, particularly in concentrated solutions. rsc.org This ligand exchange can be represented by the following equilibrium:
[V(H₂O)₆]³⁺ + SO₄²⁻ ⇌ [V(H₂O)₅(SO₄)]⁺ + H₂O
The stability and structure of these mixed aqua-sulfato complexes have been investigated using both experimental techniques like NMR and theoretical DFT calculations. rsc.org These studies confirm that sulfate can enter the first solvation sphere, directly impacting the ion's reactivity. rsc.org The mechanism of this exchange is influenced by the charge and size of the incoming and outgoing ligands. mdpi.com Computational models help elucidate the energetics of this substitution, including the stability of the resulting complex and the energy barriers for the exchange process.
Table 1: Computed Geometrical Parameters for Hydrated Vanadium(III) Species
| Species | Method | V-O (Water) Bond Length (Å) | Coordination Geometry | Reference |
| [V(H₂O)₆]³⁺ | EXAFS/LAXS | 1.99 | Octahedral | acs.orgmostwiedzy.pl |
| [V(H₂O)₆]³⁺ | DFT | (Predicted) | Octahedral | rsc.orgresearchgate.net |
Interactive Data Table
Applications in Advanced Materials and Catalysis Mechanism Focused
Precursor in Synthesis of Other Vanadium Materials
A primary application of oxidovanadium(3+) sulfate (B86663) hydrate (B1144303) is as a starting material for the synthesis of a diverse range of other vanadium-containing materials. Its solubility and reactivity make it an ideal precursor for creating complex architectures and compounds with tailored properties. wikipedia.orgnoahchemicals.com
Oxidovanadium(3+) sulfate hydrate is a key precursor in the synthesis of various vanadium oxides, including nanostructured materials and supported catalysts. acs.org The synthesis often involves hydrothermal methods or wet impregnation, where the vanadyl sulfate solution is treated under specific conditions of temperature, pH, and pressure to yield the desired oxide phase. nih.gov The final structure and properties of the vanadium oxide material are influenced by the synthesis parameters and the support material used, if any. acs.org For instance, using vanadyl sulfate as a precursor for alumina-supported vanadia allows for the formation of highly dispersed vanadium oxide species. acs.org The transformation from the sulfate precursor to the oxide framework involves hydrolysis, condensation, and thermal decomposition steps. These processes can create a variety of nanostructures, such as nanowires, nanoribbons, and flower-like morphologies, which are of interest for applications in catalysis and energy storage. nih.gov
Table 1: Examples of Vanadium Oxide Synthesis from Vanadyl Sulfate Precursors
| Precursor | Synthesis Method | Resulting Material | Reference |
|---|---|---|---|
| Vanadyl sulfate (VOSO₄) | Wet Impregnation on γ-Al₂O₃ | Alumina-supported vanadia (VOx/Al₂O₃) | acs.org |
| Vanadyl sulfate (VOSO₄) | Hydrothermal Treatment | V₂O₅ nanostructures | nih.gov |
| Vanadyl sulfate (VOSO₄) | Reaction with Na₂SeO₃ | Na[VO(SeO₃)(HSeO₃)]·1,5H₂O | mdpi.com |
This compound can be chemically transformed into other vanadium sulfate compounds by altering the oxidation state of the vanadium center. Reduction of aqueous solutions of vanadyl(IV) sulfate, for example with zinc, can yield vanadium(III) and vanadium(II) sulfate derivatives, which are characterized by their green and violet colors, respectively. wikipedia.orgchemkits.eu Conversely, oxidation of vanadyl(IV) sulfate in acidic solution leads to the formation of yellow-colored vanadyl(V) species. wikipedia.orgchemkits.eu These transformations are fundamental in various applications, particularly in the preparation of electrolytes for vanadium redox flow batteries, which require vanadium in different oxidation states (V²⁺, V³⁺, V⁴⁺, and V⁵⁺). usvanadium.com The electrolyte often starts as a vanadyl sulfate solution, which is then electrochemically or chemically modified to create the required mix of vanadium sulfate species. usvanadium.comresearchgate.net
Table 2: Synthesis of Other Vanadium Compounds from Vanadyl Sulfate
| Starting Material | Reagent/Process | Product | Characteristic | Reference |
|---|---|---|---|---|
| Vanadyl(IV) sulfate | Oxidation in acidic solution | Vanadyl(V) derivatives | Yellow color | wikipedia.orgchemkits.eu |
| Vanadyl(IV) sulfate | Reduction (e.g., with zinc) | Vanadium(III) and Vanadium(II) derivatives | Green and violet colors, respectively | wikipedia.orgchemkits.eu |
| Vanadyl(IV) sulfate | Electrolysis | V(III) and V(V) sulfate solutions | Used in VRFB anolyte and catholyte | mdpi.com |
Role in Catalytic Processes
Vanadium complexes, often derived from precursors like this compound, are effective catalysts for a wide array of organic reactions. Their catalytic activity is rooted in the ability of vanadium to cycle between different oxidation states and to act as a Lewis acid, facilitating substrate activation. researchgate.net
The mechanisms of vanadium-catalyzed reactions, particularly oxidations, have been the subject of extensive research. torvergata.itacs.orgosti.gov In many oxidation reactions using peroxides, the catalytic cycle involves the formation of a high-valent peroxo-vanadium species, which acts as the active oxidant. torvergata.it This intermediate is an electrophilic oxygen transfer agent, reacting preferentially with nucleophilic substrates like alkenes, sulfides, and amines. torvergata.ittorvergata.it
Mechanistic pathways can be broadly classified into ionic (two-electron) and radical (one-electron) routes. researchgate.net For example, in the epoxidation of alkenes, three main pathways have been proposed: two polar and one radical mechanism. torvergata.it Density Functional Theory (DFT) calculations have been instrumental in elucidating these complex reaction pathways, such as in the selective C–O and Ar–C(sp³) cleavage of lignin (B12514952) model compounds, where a mechanism involving V⁵⁺, V⁴⁺, and V³⁺ complexes was identified. acs.org The specific mechanism is often controlled by the nature of the ligands coordinated to the vanadium center, the substrate, and the oxidant. torvergata.itacs.org
Vanadium catalysts exhibit remarkable selectivity in various organic transformations, directing reactions to a specific region of a molecule (regioselectivity) or controlling the formation of a particular stereoisomer (stereoselectivity).
Regioselectivity: Vanadium catalysts have been successfully employed to achieve high regioselectivity. For instance, vanadium pentoxide (often prepared from vanadium precursors) catalyzes the regioselective nitration of aromatic compounds, yielding specific ortho- or para-nitro products depending on the substitution pattern of the starting material. tandfonline.comresearchgate.net In the hydroboration of epoxides, a vanadium(III) complex has shown high regioselectivity for the Markovnikov product, leading to the synthesis of secondary alcohols. rsc.org Similarly, the oxidative coupling of 2-hydroxycarbazoles can be directed to the ortho–ortho′ position with high selectivity using a vanadium-Schiff base catalyst. acs.org
Stereoselectivity: Chiral vanadium complexes are powerful tools for enantioselective synthesis. The epoxidation of allylic alcohols, for example, can be performed with high enantioselectivity using vanadium complexes with chiral hydroxamic acid or Schiff base ligands. scispace.com These catalysts guide the approach of the oxidant to one face of the double bond. Another significant application is the stereoselective sulfoxidation of sulfides to chiral sulfoxides, where vanadium complexes with chiral Schiff bases have achieved high enantiomeric excesses. scispace.com Vanadium-catalyzed hydroboration of alkynes has also been shown to proceed with high cis-selectivity. acs.org
Table 3: Examples of Selective Vanadium-Catalyzed Reactions
| Reaction Type | Catalyst System | Selectivity Type | Key Finding | Reference |
|---|---|---|---|---|
| Nitration of Aromatics | Vanadium pentoxide (V₂O₅) | Regioselective | Formation of specific ortho- or para-isomers. | tandfonline.comresearchgate.net |
| Oxidative Coupling | Vanadium-Schiff base complex | Regioselective | Selective formation of ortho–ortho′ dimers. | acs.org |
| Epoxidation of Epoxides | Vanadium(III) dialkyl complex | Regioselective | High selectivity for Markovnikov ring-opening. | rsc.org |
| Hydroboration of Alkynes | Vanadium(III) terpyridine complex | Regio- and Stereoselective | cis-selective, anti-Markovnikov hydroboration. | acs.org |
| Sulfoxidation | Vanadium complex with chiral Schiff base | Stereoselective | High enantiomeric excesses for chiral sulfoxides. | scispace.com |
Electrolyte Components in Energy Storage Systems (e.g., Vanadium Redox Flow Batteries)
This compound, in its VOSO₄ form, is a cornerstone material for Vanadium Redox Flow Batteries (VRFBs), a promising technology for large-scale energy storage. fbicrc.com.au The electrolyte in a VRFB is typically a solution of vanadium sulfate in sulfuric acid. researchgate.net The same element, vanadium, is used in both half-cells, albeit in different oxidation states (V²⁺/V³⁺ in the negative half-cell and V⁴⁺/V⁵⁺ in the positive half-cell), which eliminates cross-contamination issues that can degrade other battery types. fbicrc.com.au
Vanadyl sulfate (VOSO₄) is the most common and stable starting material for preparing the electrolyte. researchgate.netnih.gov A typical preparation involves dissolving VOSO₄ in sulfuric acid to create the V⁴⁺ electrolyte. researchgate.netmdpi.com This solution can then be used to fill both half-cells. During the initial charging process, the V⁴⁺ in the negative side is reduced to V³⁺ (and subsequently to V²⁺), while the V⁴⁺ on the positive side is oxidized to V⁵⁺. usvanadium.comresearchgate.net The concentration of vanadyl sulfate and sulfuric acid is a critical parameter that affects the battery's performance, influencing factors like energy density, electrolyte stability, viscosity, and conductivity. researchgate.net Research has shown that an optimal concentration, often around 1.6 M VOSO₄ in 2.8 M H₂SO₄, provides the best balance of these properties for electrochemical performance. researchgate.net The purity of the vanadyl sulfate precursor is also crucial, as impurities can negatively impact battery performance and lifespan. fbicrc.com.au
Table 4: Role of Vanadyl Sulfate in Vanadium Redox Flow Battery Electrolytes
| Parameter | Significance | Typical Values/Observations | Reference(s) |
|---|---|---|---|
| Starting Material | VOSO₄ is the common, stable precursor for VRFB electrolytes. | Dissolved in sulfuric acid to form the initial V⁴⁺ solution. | researchgate.netnih.gov |
| Electrolyte Concentration | Affects energy density, viscosity, and conductivity. | Optimal performance often found around 1.6 M VOSO₄. | researchgate.net |
| Half-Cell Reactions | V⁴⁺ is the central oxidation state from which other states are generated. | V⁴⁺ → V⁵⁺ + e⁻ (Positive); V⁴⁺ + e⁻ → V³⁺ (Negative) | usvanadium.comfbicrc.com.au |
| Electrolyte Stability | Vanadium ion solubility limits the operational temperature range. | Additives can be used to improve thermal stability. | fbicrc.com.aumdpi.com |
Electrochemical Performance and Kinetic Considerations
The electrochemical behavior of the oxidovanadium(3+) ion, specifically the V(III)/V(II) redox couple, is a critical factor in applications such as vanadium redox flow batteries (VRFBs). nih.gov The performance of the negative electrolyte in these systems is often constrained by the kinetics of this redox reaction. nih.gov
Systematic studies using cyclic voltammetry have revealed that the V(III)/V(II) redox reaction is electrochemically irreversible. nih.govresearchgate.net This irreversibility is indicated by a significant peak potential separation (ΔEp) that is substantially greater than the theoretical value of 59 mV for a one-electron reversible process. nih.gov The oxidation and reduction processes are found to be electrochemically irreversible, with a standard rate constant (ko) measured at approximately 1.2 × 10-4 cm/s at a pH of 4. researchgate.net
The concentration of both the V(III) ions and the supporting sulfuric acid electrolyte plays a significant role in the electrochemical performance. nih.gov Research indicates that a higher concentration of V(III) tends to facilitate the redox reaction of V(III)/V(II). nih.gov Conversely, while increasing the concentration of sulfuric acid enhances the electrolyte's conductivity and aids in ion transfer, it has minimal impact on the electron transfer process itself. nih.gov However, excessively high concentrations of sulfuric acid may lead to increased mass transfer resistance and promote undesirable side reactions like hydrogen evolution. nih.gov The kinetics of the V(III)/V(II) reaction are influenced by temperature; as temperature increases, the diffusion kinetics are enhanced. nih.gov
Table 1: Influence of Concentration on Electrochemical Properties of V(III) Electrolyte
| Parameter | Effect of Increasing V(III) Concentration | Effect of Increasing H₂SO₄ Concentration | Reference |
|---|---|---|---|
| Redox Reaction (V(III)/V(II)) | Facilitated | Little effect on electron transfer | nih.gov |
| Conductivity | Slight Change | Significant Increase | nih.gov |
| Ion Transfer | - | Improved | nih.gov |
The oxidation rate of V(III) electrolytes to V(IV) electrolytes when exposed to air is significantly slower than the oxidation of V(II) to V(III). researchgate.net Experimental results show the oxidation rate of a 1 M V(III) solution to V(IV) is 0.0089 mol/h per square meter, which is approximately 538 times slower than the oxidation of a 1 M V(II) solution to V(III) under the same conditions. researchgate.net
Solubility and Stability of V(III) in Electrolytes
The solubility and stability of this compound are paramount for its practical application, particularly in VRFB electrolytes, where it constitutes the negative electrolyte (negolyte). nih.govresearchgate.net The stability of V(III) ions is highly dependent on temperature and the concentration of the sulfuric acid medium. nih.govresearchgate.netresearchgate.net
V(III) species exhibit poor stability at low temperatures, typically below 10°C, where they are prone to precipitation. nih.govresearchgate.net Studies have identified the precipitate that forms in the negative electrolyte at low temperatures as V₂(SO₄)₃·10H₂O. researchgate.net The dissolution of V(III) is an exothermic process, meaning its solubility decreases as the temperature rises from 15°C to 40°C. researchgate.net This is in contrast to V(II) and V(IV) ions, whose solubilities generally increase with temperature. nih.govresearchgate.net The ideal operating temperature for vanadium electrolytes is considered to be between 10°C and 40°C to avoid precipitation of the various vanadium ions. nih.gov
The concentration of sulfuric acid has a significant, yet complex, effect on V(III) stability. The solubility of V(III) decreases as the concentration of sulfuric acid increases. researchgate.netresearchgate.net While a higher sulfuric acid concentration is beneficial for the stability of V(V) ions in the positive electrolyte, an overly concentrated acid medium can promote the precipitation of V(III) ions from the negative electrolyte. researchgate.net The formation of sulfate-complexed V(III) species is a critical step in the precipitation process, which occurs through the nucleation of neutral species formed via deprotonation and ion-pairing. rsc.org Therefore, a careful balance between vanadium and sulfuric acid concentrations is crucial. researchgate.net From a stability perspective, a preferred electrolyte composition is often cited as 1.5–1.6 M vanadium in a 4–5 M H₂SO₄ medium for operation at temperatures above -10°C. researchgate.net
Table 2: Factors Affecting V(III) Solubility and Stability in Sulfate Electrolytes
| Factor | Effect on V(III) Solubility/Stability | Mechanism/Observation | Reference |
|---|---|---|---|
| Decreasing Temperature (below 10°C) | Decreases stability, promotes precipitation | V(III) ions are unstable at low temperatures. Precipitate identified as V₂(SO₄)₃·10H₂O. | nih.govresearchgate.net |
| Increasing Temperature (15-40°C) | Decreases solubility | Dissolution of V(III) is an exothermic process. | researchgate.net |
| Increasing Sulfuric Acid (H₂SO₄) Concentration | Decreases solubility, can promote precipitation | Favors the formation of sulfate-complexed V(III) species, leading to nucleation. | researchgate.netresearchgate.netrsc.org |
Advanced Characterization Techniques for Solid State Forms
Thermal Analysis (e.g., Thermogravimetric Analysis for Hydration State)
Thermogravimetric Analysis (TGA) is a cornerstone technique for quantifying the water content and thermal stability of hydrated salts. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For vanadium sulfate (B86663) hydrates, TGA reveals a multi-step decomposition process involving dehydration and subsequent breakdown of the anhydrous salt.
Detailed thermal studies on vanadyl sulfate trihydrate (VOSO₄·3H₂O), an oxidovanadium(IV) species, provide a clear example of this process. The dehydration occurs in distinct stages. The initial weight loss, occurring between approximately 160°C and 190°C, corresponds to the removal of two water molecules, leading to the formation of the monohydrate, VOSO₄·H₂O. researchgate.net A subsequent heating step to around 260°C results in complete dehydration, yielding anhydrous α-VOSO₄. researchgate.net Further heating leads to the decomposition of the anhydrous vanadyl sulfate. For instance, the conversion of 2VOSO₄ to (VO₂)₂SO₄ and SO₂ can occur, with the ultimate product upon heating to higher temperatures (e.g., above 617°C) being vanadium pentoxide (V₂O₅). espublisher.com
The anhydrous form of Vanadium(III) sulfate, V₂(SO₄)₃, is stable in dry air but decomposes when heated. Under vacuum conditions at or slightly below 410°C, it breaks down to form vanadyl sulfate (VOSO₄) and sulfur dioxide (SO₂). wikipedia.org
The precise temperatures and weight loss percentages can be influenced by experimental conditions such as heating rate and atmospheric pressure. nist.gov Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), often performed simultaneously with TGA, helps to identify the endothermic or exothermic nature of these transitions. The dehydration steps are typically endothermic, as is the final decomposition. espublisher.comnist.gov
| Temperature Range (°C) | Process | Resulting Product | Source |
|---|---|---|---|
| ~160 - 190 | Dehydration (Loss of 2 H₂O) | VOSO₄·H₂O | researchgate.net |
| ~260 | Dehydration (Loss of 1 H₂O) | α-VOSO₄ | researchgate.net |
| > 410 | Decomposition of Anhydrous Salt | V₂O₅ (final product) | espublisher.comwikipedia.org |
Magnetic Susceptibility Measurements for Spin States
Magnetic susceptibility measurements provide direct information about the electronic structure of paramagnetic centers by quantifying the number of unpaired electrons. This is particularly useful for transition metal compounds like vanadium sulfates, where the vanadium ion can exist in multiple oxidation states with different electronic configurations.
For oxidovanadium(3+), or more commonly referred to as Vanadium(III) (V³⁺), the ion has a 3d² electronic configuration. In the hydrated sulfate salt, it typically exists as the hexaaquavanadium(III) ion, [V(H₂O)₆]³⁺, which has a nearly octahedral coordination geometry. According to Hund's rule, the two d-electrons will occupy separate orbitals with parallel spins to maximize spin multiplicity. This results in a high-spin state with a total electron spin S = 1. berkeley.edu Complexes with an S=1 ground state are paramagnetic and exhibit a characteristic temperature-dependent magnetic susceptibility. Detailed studies on related V(III) compounds, such as guanidinium (B1211019) vanadium sulfate hexahydrate, have used techniques like high-field electron paramagnetic resonance (HFEPR) to precisely define the ground-state spin-Hamiltonian parameters, confirming the S=1 state and characterizing the zero-field splitting (D) that arises from distortions from perfect octahedral symmetry. berkeley.edunih.gov
In contrast, the more common vanadyl ion, oxidovanadium(IV) (VO²⁺), has a 3d¹ configuration (S = 1/2). Its magnetic moment is typically around 1.73 B.M., corresponding to one unpaired electron. chemrxiv.org Magnetic measurements can therefore unambiguously distinguish between V(III) and V(IV) oxidation states in sulfate compounds.
| Property | Value/Description | Source |
|---|---|---|
| Electronic Configuration | [Ar] 3d² | berkeley.edu |
| Oxidation State | +3 | |
| Total Electron Spin (S) | 1 (High-spin) | berkeley.edu |
| Number of Unpaired Electrons | 2 | berkeley.edu |
| Magnetic Behavior | Paramagnetic | nih.gov |
Neutron Diffraction (if applicable for hydrogen atom localization)
While X-ray diffraction is a standard method for determining crystal structures, it is generally insensitive to the positions of hydrogen atoms due to their low electron density. Neutron diffraction overcomes this limitation because neutrons scatter from atomic nuclei, and the scattering length of hydrogen (or its isotope, deuterium) is comparable to that of heavier atoms. osti.govnih.gov This makes neutron diffraction an exceptionally powerful tool for precisely locating hydrogen/deuterium (B1214612) atoms and elucidating the details of hydrogen-bonding networks in hydrated crystals. iaea.orgsemineral.es
This technique has been successfully applied to a deuterated analogue of vanadyl sulfate trihydrate, VOSO₄·3D₂O, to refine the crystal structure and localize the deuterium atoms. iaea.org A 1982 study using neutron powder diffraction data confirmed that the compound crystallizes in the P2₁/n space group with four formula units (Z=4) per unit cell. The refinement of the neutron data allowed for a significant improvement in the description of the hydrogen-bonding scheme compared to what was known from earlier X-ray diffraction work. The study revealed that two of the hydrogen bonds are weak, while four are of normal strength. Furthermore, it provided detailed insight into the geometry of the water molecules themselves, showing that one of the three water molecules is tetrahedrally coordinated, while the other two are trigonally coordinated. iaea.org This level of structural detail is crucial for understanding the forces that stabilize the crystal lattice.
Conclusion and Future Research Directions
Summary of Key Research Findings
Research into Vanadium(III) sulfate (B86663) has yielded significant insights into its synthesis, structure, and reactivity. The compound is typically prepared as a pale yellow, air-stable solid through methods such as the reduction of vanadium pentoxide (V₂O₅) in sulfuric acid, often using elemental sulfur. This particular synthesis is a notable example of reduction by elemental sulfur. Alternative routes involve the reduction of vanadyl sulfate (VOSO₄).
Upon exposure to moisture, the anhydrous form slowly converts to a green hydrate (B1144303). In aqueous solutions, it dissolves to form the characteristic green hexaaquavanadium(III) ion, [V(H₂O)₆]³⁺, which possesses a regular octahedral geometry. This species is a cornerstone of V(III) aqueous chemistry and is particularly relevant in applications like the Vanadium Redox Flow Battery (VRFB), where the V(III)/V(II) redox couple is utilized.
A critical aspect of Vanadium(III) sulfate chemistry is its behavior as a potent reducing agent, a property stemming from the tendency of the V³⁺ ion to oxidize to higher, more stable oxidation states like V(IV) and V(V). acs.org This reactivity is fundamental to its application in chemical synthesis and energy storage. However, the stability of V(III) in sulfate-containing electrolytes is a major research focus, as precipitation can occur, impacting the efficiency and lifespan of VRFBs. researchgate.netrsc.org Studies have shown that this precipitation involves the formation of V(III) species complexed with sulfate anions. rsc.org
| Property | Observation | Reference(s) |
| Physical Appearance | Pale yellow powder (anhydrous); Green solid (hydrated) | |
| Synthesis | Reduction of V₂O₅ with S in H₂SO₄ | |
| Aqueous Species | Green [V(H₂O)₆]³⁺ (octahedral complex) | |
| Key Reactivity | Potent reducing agent | acs.org |
| Primary Application | Negative half-cell electrolyte in Vanadium Redox Flow Batteries | researchgate.net |
Remaining Challenges and Open Questions
Despite considerable progress, several challenges and unanswered questions persist in the field of Vanadium(III) sulfate hydrate research.
Electrolyte Stability: The primary challenge remains the limited solubility and long-term stability of V(III) ions in the sulfuric acid electrolytes used in VRFBs. researchgate.net Precipitation significantly degrades battery performance, and the precise mechanisms, including the roles of temperature, acid concentration, and impurities, are not fully understood. researchgate.netrsc.org
Purity in Synthesis: Achieving high-purity Vanadium(III) sulfate on an industrial scale is difficult. The development of cost-effective synthesis and purification methods that can eliminate detrimental impurities is crucial for applications requiring high-purity materials. researchgate.net
Controlling Hydration: The number of water molecules in the hydrated solid can be variable. Controlling the exact degree of hydration during synthesis and storage is a challenge that affects the precise calculation and handling of the material for stoichiometric reactions.
Mechanistic Details: While the role of V(III) as a reducing agent is well-known, the detailed electron-transfer mechanisms in various reactions, particularly in complex catalytic cycles, are often not fully elucidated. bohrium.com Understanding the nature of intermediate species and transition states is essential for the rational design of new V(III)-based processes.
Speciation in Solution: The exact nature of V(III) species in concentrated sulfate solutions is complex. Beyond the simple hexaaqua ion, various sulfato-aqua complexes can form, and characterizing these species and their equilibria remains an ongoing task. rsc.org
Proposed Future Research Avenues for Oxidovanadium(3+) Sulfate Hydrate
To address the existing challenges, future research should be directed along several key avenues.
Exploration of Novel Synthetic Routes
The development of more efficient, economical, and environmentally benign synthetic methods is a high priority. Research should focus on low-cost starting materials, such as modifying the reduction of V₂O₅ using alternative reducing agents like oxalic acid, which can circumvent the need for more expensive V(III) or V(IV) precursors. rsc.org Further investigation into mechanochemical synthesis, hydrothermal methods, and flow chemistry could lead to processes with better control over particle size, morphology, and purity. Optimizing industrial processes, as suggested by recent patents, will be key to producing materials suitable for large-scale applications like grid energy storage. google.com
Deeper Insights into Reaction Mechanisms
A fundamental understanding of the reaction mechanisms involving Vanadium(III) sulfate is critical. For VRFB applications, kinetic studies on the precipitation process under various conditions are needed to build robust models that can predict and mitigate electrolyte degradation. researchgate.net Investigating the electron transfer pathways in both oxidation and reduction reactions using advanced kinetic techniques will be vital. This includes studying the role of the sulfate ligand in mediating these redox processes, as the formation of sulfate-complexed V(III) appears to be a crucial step in precipitation reactions. rsc.org
Development of Advanced Spectroscopic Probes
The paramagnetic nature of the V³⁺ ion (a d² system) makes it amenable to certain spectroscopic techniques but challenging for others, like standard NMR. Future work should leverage a combination of advanced methods to probe the electronic and geometric structure of V(III) in both solid and solution states.
High-Field EPR and MCD: Techniques such as high-field electron paramagnetic resonance (HFEPR) and magnetic circular dichroism (MCD) have proven powerful in determining the spin Hamiltonian parameters and electronic structure of V(III) complexes. berkeley.eduresearchgate.net Expanding their application to V(III) sulfate systems can provide unparalleled insight.
In-situ Spectroscopy: Applying techniques like Raman and UV-Vis spectroscopy under operating conditions (in-situ) for VRFBs can help monitor the speciation of vanadium ions in real-time.
⁵¹V NMR: While challenging, further development of ⁵¹V NMR techniques, potentially combined with computational methods, could help characterize the different V(III) species present in solution. nih.gov
Theoretical Prediction and Validation of Properties
Computational chemistry offers a powerful tool to complement experimental work.
Density Functional Theory (DFT): DFT calculations should be more extensively used to predict the structures, stabilities, and spectroscopic properties of various hydrated and sulfated Vanadium(III) complexes. rsc.org This can help interpret experimental spectra and understand the thermodynamics of precipitation.
Molecular Dynamics (MD): MD simulations can model the behavior of V(III) ions in concentrated electrolytes, providing insights into solvation structures, ion pairing, and transport properties that are difficult to probe experimentally.
Quantitative Structure-Activity Relationship (QSAR): For potential applications in catalysis or biomedicine, QSAR models can be developed to predict the activity of novel V(III) complexes, guiding synthetic efforts toward more effective compounds. plos.org
By pursuing these research avenues, the scientific community can overcome the current limitations and unlock the full potential of Vanadium(III) sulfate hydrate in energy storage, catalysis, and beyond.
Q & A
Basic Research: How can the hydration number (x) in oxidovanadium(3+) sulfate hydrate be experimentally determined?
Methodological Answer:
The hydration number is typically determined via thermogravimetric analysis (TGA). Heat a precisely weighed sample in a controlled environment (e.g., using a crucible and Bunsen burner) to remove water molecules, and calculate mass loss. For example, in copper sulfate hydrate experiments, heating caused a 36.07% mass loss attributed to water . For vanadium compounds, ensure heating does not induce redox reactions or decomposition beyond dehydration. Post-dehydration, compare the anhydrous mass to stoichiometric predictions. Discrepancies may arise from incomplete dehydration or side reactions; replicate experiments and use complementary techniques like Karl Fischer titration .
Advanced Research: How do redox dynamics of V(III) in this compound influence its reactivity in coordination chemistry?
Methodological Answer:
Vanadium’s multiple oxidation states (III, IV, V) complicate reactivity studies. Electrochemical methods (cyclic voltammetry) or spectroscopic techniques (EPR, UV-Vis) can monitor redox shifts. For instance, V(IV) sulfate hydrate in β-cyclodextrin frameworks showed ligand-dependent redox stability . For V(III), maintain inert atmospheres (argon/glovebox) to prevent oxidation. Use chelating agents (e.g., picolinehydroxamic acid) to stabilize V(III) and study ligand exchange kinetics via ^51V NMR or XAS .
Basic Research: What synthetic routes are effective for preparing high-purity this compound?
Methodological Answer:
Hydrothermal synthesis under acidic conditions (e.g., H₂SO₄) is common. Dissolve V₂O₅ in sulfuric acid, reduce with agents like oxalic acid, and crystallize under controlled temperature. Purity is verified via elemental analysis (ICP-MS) and XRD. Impurities from incomplete reduction (e.g., residual V(IV)) can be minimized by optimizing reduction time/temperature. Commercial batches often list purity as ≥99.9% (trace metals basis), but lab-scale synthesis requires iterative refinement .
Advanced Research: How can contradictory data on vanadium sulfate hydrate’s coordination geometry be resolved?
Methodological Answer:
Discrepancies often arise from hydration variability or ligand flexibility. Combine multiple techniques:
- Single-crystal XRD for precise geometry.
- FT-IR to identify sulfate binding modes (monodentate vs. bidentate).
- EXAFS to probe local vanadium coordination.
For example, V(IV) sulfate hydrate in MOFs showed distinct O-V-O bond angles compared to isolated complexes . For V(III), account for Jahn-Teller distortions by comparing computational models (DFT) with experimental data .
Basic Research: What precautions are critical when handling this compound in aqueous solutions?
Methodological Answer:
Vanadium(III) is prone to hydrolysis and oxidation. Prepare solutions in deoxygenated water (boiled/distilled under argon) with pH <2 (via H₂SO₄) to stabilize V(III). Monitor oxidation state via UV-Vis (absorption bands at ~400 nm for V(III)) or colorimetry (V(III) solutions are typically green). Use stabilizers like EDTA to mitigate precipitation .
Advanced Research: How does this compound interact in catalytic systems, such as organic oxidations?
Methodological Answer:
Vanadium’s Lewis acidity and redox activity enable catalysis in epoxidation or sulfoxidation. Methodologically:
- Kinetic studies : Track substrate conversion (GC/HPLC) under varying [V(III)], temperature, and pH.
- Mechanistic probes : Use radical traps (e.g., TEMPO) or ^18O isotopic labeling to identify oxygen sources.
- Spectroscopic monitoring : In-situ Raman or EPR to detect intermediate V(V) or V(IV) species. For example, V(IV) sulfate hydrate participates in Fenton-like reactions, but V(III) may require co-catalysts .
Basic Research: What analytical techniques confirm the stoichiometry of this compound?
Methodological Answer:
- Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) : Quantify V and S.
- Gravimetric sulfate analysis : Precipitate BaSO₄ from acidified solutions.
- CHNS elemental analysis : Verify H₂O content. Cross-validate with TGA (e.g., 38.61% H₂O in copper sulfate hydrate ). For vanadium, ensure calculations account for potential V₂(SO₄)₃·xH₂O vs. monomeric species .
Advanced Research: How can computational methods predict the stability of this compound under varying conditions?
Methodological Answer:
Use density functional theory (DFT) to model:
- Hydration energy : Compare stability of x = 1–5 H₂O molecules.
- Redox potentials : Calculate V(III)/V(IV) shifts in different solvents.
- Ligand substitution kinetics : Simulate sulfate displacement by other anions (Cl⁻, PO₄³⁻). Validate predictions with experimental TGA (e.g., decomposition at >200°C ) and cyclic voltammetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
